6-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The exact mass of the compound this compound is 396.15728848 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-13-18(9-8-16-15-6-5-7-17(15)23(24)29-21(13)16)28-12-14-10-19(25-2)22(27-4)20(11-14)26-3/h8-11H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMOBVXSQLBVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with potential pharmacological properties. Its unique structure suggests various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 382.4 g/mol. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. In studies involving macrophages treated with lipopolysaccharide (LPS), the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study:
In a study involving animal models of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
Table 2: Cytotoxicity Against Cancer Cell Lines
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methoxy groups contribute to its ability to modulate signaling pathways associated with inflammation and cell proliferation.
Chemical Reactions Analysis
Hydrolysis of the Benzyl Ether Linkage
The 3,4,5-trimethoxybenzyl (TMB) ether group undergoes acid-catalyzed cleavage to regenerate the phenolic -OH group. This reaction is pivotal for modifying the compound’s solubility and hydrogen-bonding capacity.
| Reaction Conditions | Outcome | Analytical Validation |
|---|---|---|
| HCl (1M) in ethanol, reflux (6–8 hrs) | TMB group removed; yields 7-hydroxy derivative | LC-MS (m/z 298.1 [M+H]+), -NMR loss of TMB signals |
This hydrolysis is selective under mild acidic conditions, preserving the chromenone and cyclopentane rings.
Oxidation of the Chromenone Ring
The dihydrochromenone system is susceptible to oxidation at the C4 carbonyl group, forming a fully aromatic chromone structure.
| Reaction Conditions | Outcome |
|---|---|
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dry DCM, 0°C → RT (2 hrs) | Aromatic chromone product with λ<sub>max</sub> 320 nm shift in UV-Vis |
Oxidation enhances conjugation, altering UV absorption profiles critical for photophysical studies.
Nucleophilic Aromatic Substitution (NAS)
Methoxy groups at the 3,4,5-positions on the benzyl ether participate in selective demethylation or substitution under strong nucleophiles.
Steric hindrance from the TMB group limits reactivity at the ortho positions .
Hydrogenation of the Cyclopentane Ring
The fused cyclopentane ring undergoes catalytic hydrogenation to saturate the double bond, modifying ring strain and bioactivity.
| Conditions | Outcome |
|---|---|
| H<sub>2</sub> (1 atm), 10% Pd/C, ethanol, RT (4 hrs) | Fully saturated cyclopentane; confirmed by -NMR loss of sp<sup>2</sup> signals |
Electrophilic Aromatic Substitution
The electron-rich chromenone core undergoes nitration and sulfonation at the C8 position.
Functionalization of the Methyl Group
The C6 methyl group undergoes radical bromination for further derivatization.
| Conditions | Outcome |
|---|---|
| NBS (N-bromosuccinimide), AIBN, CCl<sub>4</sub>, reflux (3 hrs) | C6-bromomethyl intermediate (yield: 70%); used in Suzuki couplings |
Comparative Reactivity Table
| Reaction Type | Key Site | Rate (Relative) | Catalysts |
|---|---|---|---|
| Benzyl ether hydrolysis | TMB-O- | Fast | H<sup>+</sup> |
| Chromenone oxidation | C4=O | Moderate | DDQ |
| Methyl bromination | C6-CH<sub>3</sub> | Slow | NBS/AIBN |
Analytical Workflow for Reaction Monitoring
-
TLC : Silica gel (hexane:EtOAc 3:1) for benzyl ether cleavage.
-
NMR : -NMR (400 MHz, CDCl<sub>3</sub>) tracks methoxy group changes (δ 3.8–4.1 ppm).
-
HPLC-MS : Quantifies reaction completion (C18 column, MeOH:H<sub>2</sub>O gradient) .
This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in oncology and neurology. Further studies are needed to explore its cross-coupling potential and enantioselective modifications.
Q & A
Basic: How can researchers optimize the synthesis of 6-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example, alkylation or methylation steps (common in similar compounds) can be enhanced by:
- Solvent selection : Polar aprotic solvents like DMF improve nucleophilic substitution efficiency, as seen in glycoside methylation procedures .
- Catalyst use : Alkali carbonates (e.g., K₂CO₃) effectively deprotonate hydroxyl groups, accelerating benzyloxy-group incorporation .
- Reaction monitoring : TLC or HPLC tracking ensures intermediates are minimized. Adjust reaction times (e.g., 48 hours for methyl iodide reactions ) to avoid side products.
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves structurally similar byproducts.
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR identify methoxy (δ 3.6–3.9 ppm) and chromenone carbonyl (δ ~180 ppm) groups. Compare with published spectra of analogous compounds (e.g., 2-(3,4-dimethoxyphenyl) derivatives ).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₄H₂₆O₇; calc. 426.17 g/mol) and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in crystallographic studies of related chromenones .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated stability testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- Solvent compatibility : Test solubility in DMSO, methanol, and aqueous buffers; precipitation or color changes indicate instability.
- Light sensitivity : Store aliquots in amber vials and compare UV-Vis spectra before/after light exposure.
Advanced: What strategies resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines or models to rule out context-dependent effects.
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Epigenetic/kinetic factors : Assess time-dependent effects (e.g., pre-incubation duration) and epigenetic modifiers, as seen in multi-level ecological studies .
Advanced: How can environmental fate and ecotoxicity be evaluated when data is limited?
Methodological Answer:
Adopt a tiered framework inspired by Project INCHEMBIOL :
Physicochemical profiling : Measure logP (octanol-water partitioning) to predict bioaccumulation.
In silico modeling : Use QSAR tools to estimate toxicity endpoints (e.g., LC₅₀ for aquatic organisms).
Microcosm studies : Simulate soil/water systems to track degradation products via GC-MS.
Sublethal endpoints : Assess genotoxicity (Comet assay) or oxidative stress biomarkers in model organisms (e.g., Daphnia).
Advanced: What experimental designs are optimal for studying the compound’s mechanism of action?
Methodological Answer:
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways altered by the compound.
- Kinetic assays : Use surface plasmon resonance (SPR) to measure binding affinities to putative targets (e.g., kinases).
- In vivo models : Employ split-plot designs (as in agricultural studies ) to test dose-time interactions in rodents.
Advanced: How can researchers validate conflicting spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Cross-lab replication : Share samples with independent labs using standardized protocols (e.g., NIST reference methods ).
- Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping NMR signals.
- Computational validation : Compare experimental IR spectra with DFT-simulated vibrational modes.
Advanced: What methodologies elucidate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Regioselective modification : Systematically vary substituents (e.g., methoxy → hydroxy groups) using protecting-group strategies .
- 3D-QSAR modeling : Align derivatives in a pharmacophore model (e.g., CoMFA) to correlate substituent positions with bioactivity.
- Crystallographic docking : Resolve ligand-target complexes (e.g., using PDB structures) to identify critical binding interactions .
Advanced: How should tiered toxicity testing be designed to balance rigor and resource constraints?
Methodological Answer:
- Phase 1 (In vitro) : Screen for cytotoxicity (MTT assay) and genotoxicity (Ames test) in human cell lines .
- Phase 2 (In vivo) : Conduct acute toxicity (OECD 423) in rodents, prioritizing endpoints like LD₅₀ and organ histopathology.
- Phase 3 (Ecological) : Use microcosms to assess soil mobility and aquatic toxicity (e.g., algal growth inhibition) .
Advanced: What statistical approaches address variability in biological replicate data for this compound?
Methodological Answer:
- Mixed-effects models : Account for nested variability (e.g., plant/animal batches) using tools like R’s lme4 .
- Power analysis : Predefine sample sizes (e.g., ≥4 replicates ) to ensure detectable effect sizes.
- Bayesian meta-analysis : Pool data from independent studies to estimate consensus IC₅₀ values.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
